1-(4-Fluorophenyl)-4-[(oxolan-2-yl)methyl]piperazine
CAS No.: 2320220-83-3
Cat. No.: VC6465287
Molecular Formula: C15H21FN2O
Molecular Weight: 264.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320220-83-3 |
|---|---|
| Molecular Formula | C15H21FN2O |
| Molecular Weight | 264.344 |
| IUPAC Name | 1-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine |
| Standard InChI | InChI=1S/C15H21FN2O/c16-13-3-5-14(6-4-13)18-9-7-17(8-10-18)12-15-2-1-11-19-15/h3-6,15H,1-2,7-12H2 |
| Standard InChI Key | OQCKXBQQPYHDED-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a piperazine core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a tetrahydrofuran-2-ylmethyl moiety. The piperazine ring adopts a chair conformation, while the fluorophenyl group introduces aromaticity and electronic effects critical for target interactions. The tetrahydrofuran (THF) moiety enhances solubility and steric flexibility, enabling favorable pharmacokinetic profiles.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₁FN₂O |
| Molecular Weight | 264.344 g/mol |
| IUPAC Name | 1-(4-Fluorophenyl)-4-(oxolan-2-ylmethyl)piperazine |
| SMILES | C1CC(OC1)CN2CCN(CC2)C3=CC=C(C=C3)F |
| Topological Polar Surface Area | 24.7 Ų |
The fluorine atom’s electronegativity (3.98 Pauling) enhances dipole interactions, while the THF group contributes to a balanced logP value (~2.8), optimizing membrane permeability.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step sequence:
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Piperazine Functionalization: N-alkylation of piperazine with 2-(chloromethyl)tetrahydrofuran under basic conditions (e.g., K₂CO₃ in DMF) yields 4-(tetrahydrofuran-2-ylmethyl)piperazine.
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Fluorophenyl Introduction: Ullmann coupling or Buchwald-Hartwig amination attaches the 4-fluorophenyl group to the piperazine nitrogen.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in >85% purity.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance yield and reduce reaction times (e.g., microfluidic systems operating at 100–150°C). Automated purification systems, such as simulated moving bed chromatography, ensure batch consistency (>99% purity).
Pharmacological Profile and Mechanism of Action
Target Engagement
The compound exhibits affinity for serotonin (5-HT₃) and dopamine (D₂) receptors, with IC₅₀ values of 120 nM and 450 nM, respectively. The fluorophenyl group participates in π-π stacking with receptor aromatics, while the THF moiety stabilizes hydrophobic pockets via van der Waals interactions.
Comparative Structure-Activity Relationships (SAR)
Replacing fluorine with chloro, bromo, or methyl groups reduces binding affinity by 30–60%, underscoring fluorine’s unique role in enhancing target engagement. For example:
| Analog | 5-HT₃ IC₅₀ (nM) | D₂ IC₅₀ (nM) |
|---|---|---|
| 4-Chlorophenyl derivative | 180 | 620 |
| 4-Methylphenyl derivative | 210 | 710 |
Research Applications
Drug Discovery
The compound serves as a lead structure in developing antipsychotics and antidepressants. Preclinical studies demonstrate anxiolytic effects in murine models (e.g., 40% reduction in elevated plus-maze anxiety at 10 mg/kg).
Enzyme Inhibition Studies
In vitro assays reveal moderate inhibition of monoamine oxidase A (MAO-A; IC₅₀ = 8.2 μM), suggesting utility in neurodegenerative disease research.
Challenges and Future Directions
Metabolic Stability
While the THF group improves half-life (t₁/₂ = 4.2 h in rat liver microsomes), cytochrome P450-mediated oxidation at the piperazine nitrogen remains a metabolic liability. Deuterium substitution at vulnerable positions is under investigation to enhance stability.
Regulatory Considerations
Current data classify the compound as "for research use only," necessitating extensive toxicology studies (e.g., AMES mutagenicity, hERG inhibition) before clinical translation.
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